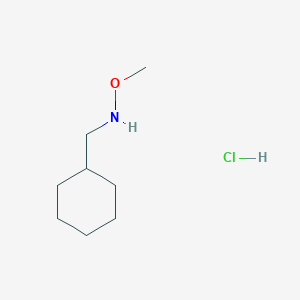

(Cyclohexylmethyl)(methoxy)amine hydrochloride

Description

Properties

IUPAC Name |

1-cyclohexyl-N-methoxymethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJBXWZVFDBRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

- Reactants: Cyclohexylmethylamine and methoxyamine

- Solvent: Typically an organic solvent such as tetrahydrofuran (THF) or methanol (MeOH)

- Acid: Aqueous hydrochloric acid (2 M) is added dropwise to maintain pH ~1

- Reaction Time: The mixture is stirred for several hours (e.g., 3 hours initial stirring before reductive amination)

- Reductive Amination: Sodium cyanoborohydride (NaB(CN)H3) is often used as a mild reducing agent to facilitate reductive amination steps when applicable

- Workup: After completion, the reaction mixture is neutralized slowly with sodium hydroxide (NaOH) solution, followed by filtration and extraction with ethyl acetate (EtOAc)

- Purification: The crude product is purified by drying over magnesium sulfate (MgSO4), filtration, concentration under reduced pressure, and flash column chromatography on silica gel to isolate the pure amine

- Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with aqueous HCl and subsequent isolation

This method ensures good control over the reaction environment and yields a yellow oil intermediate, which upon purification, gives the desired this compound.

Industrial-Scale Synthesis

- Optimization: Industrial synthesis utilizes similar reaction chemistry but is optimized for scale, yield, and purity

- Process Control: Parameters such as temperature, pH, reagent equivalents, and reaction time are tightly controlled to maximize product quality

- Purification: Multiple recrystallization and filtration steps are employed to achieve pharmaceutical-grade purity

- Safety and Efficiency: Use of mild reducing agents and avoidance of harsh conditions to minimize impurities and by-products

The industrial method is essentially a scaled-up and refined version of the laboratory procedure, designed for cost-effectiveness and reproducibility.

Comparative Data Table of Preparation Methods

| Parameter | Laboratory-Scale Method | Industrial-Scale Method |

|---|---|---|

| Starting Materials | Cyclohexylmethylamine, Methoxyamine | Same as laboratory |

| Solvent | THF, Methanol | Similar, with solvent recycling |

| Acid | Aqueous HCl (2 M), dropwise addition | Controlled acid addition with pH monitoring |

| Reducing Agent | Sodium cyanoborohydride (NaB(CN)H3) | Same or alternative mild reductants |

| Reaction Time | 3–48 hours depending on step | Optimized for shorter times |

| Temperature | Room temperature to mild cooling (ice bath) | Controlled temperature reactors |

| Workup | Neutralization with NaOH, extraction, drying | Automated filtration and solvent recovery |

| Purification | Flash column chromatography | Recrystallization, filtration |

| Yield | Moderate to high (~70–85%) | High (>85%) with process optimization |

| Product Form | Yellow oil intermediate, final hydrochloride salt | Pure hydrochloride salt crystals |

Research Findings and Notes

- The use of sodium cyanoborohydride as a reducing agent is critical in achieving selective reductive amination without over-reduction or side reactions.

- Maintaining acidic conditions during the reaction ensures the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

- The reaction is sensitive to pH and temperature; thus, precise control during acid addition and stirring is essential.

- Industrial processes emphasize minimizing impurities through controlled reaction steps and purification techniques, including recrystallization and filtration, to meet regulatory standards.

- The cyclohexylmethyl group imparts steric bulk and lipophilicity, which can influence downstream applications, so the purity of the amine hydrochloride is crucial for effective use in synthesis.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(methoxy)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Organic Synthesis

(Cyclohexylmethyl)(methoxy)amine hydrochloride serves as a reagent in organic synthesis. It is particularly useful as an intermediate in the production of other chemical compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic chemistry.

- Oxidation: Can be oxidized to form oximes or nitriles.

- Reduction: Can be reduced to produce primary or secondary amines.

- Substitution: Nucleophilic substitution can replace the methoxy group with other functional groups.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and biochemical assays. Its interactions with specific molecular targets allow researchers to explore its role as an inhibitor or activator of certain enzymes.

- Mechanism of Action: The compound interacts with cellular receptors and influences biochemical pathways related to neurotransmission and metabolic processes.

Pharmaceutical Development

There is growing interest in this compound for its potential therapeutic properties. It has been investigated as a precursor in the synthesis of pharmaceutical compounds that target various diseases, including neurodegenerative disorders.

- Case Study: Research has shown that methoxy-substituted compounds exhibit improved potency in inhibiting specific biological pathways, suggesting potential applications in treating conditions like multiple sclerosis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(methoxy)amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may also interact with cellular receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and it is known to affect pathways related to neurotransmission and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclohexylmethyl Motif : The addition of a cyclohexylmethyl group (as seen in ugonins) enhances inhibitory potency by ~80-fold compared to parent compounds (e.g., luteolin IC₅₀ = 4.4 µM vs. compound 1 IC₅₀ = 0.05 µM) . This motif increases steric bulk and lipophilicity, likely improving target binding.

- Methoxy Group : Methoxy-substituted amines (e.g., methoxyamine hydrochloride) are pivotal in synthesizing heterocycles and protecting groups . However, their simpler structures lack the steric complexity of (cyclohexylmethyl)(methoxy)amine hydrochloride.

- Arylcyclohexylamines : Compounds like methoxisopropamine and methoxetamine share the cyclohexylamine backbone but incorporate aromatic rings, enabling CNS activity via NMDA receptor interactions .

Physicochemical Properties

- Lipophilicity : Cyclohexylmethyl and benzyl groups (e.g., in 2-(1-cyclohexenyl)ethylamine hydrochloride) increase logP values, enhancing membrane permeability .

- Solubility : Methoxyamine hydrochloride’s high aqueous solubility (68–70% water in commercial solutions) contrasts with bulkier analogs, which may require organic solvents .

Biological Activity

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

This compound is structurally related to methoxyamine, which has been studied for its role in enhancing the efficacy of alkylating agents in cancer therapy. Methoxyamine functions primarily by inhibiting base excision repair (BER), a crucial DNA repair mechanism. By stabilizing apurinic/apyrimidinic (AP) sites, methoxyamine increases the cytotoxicity of DNA-damaging agents like temozolomide through the formation of toxic DNA lesions that impede replication and cell division .

Mechanism Overview

- Inhibition of Base Excision Repair : Methoxyamine disrupts BER by stabilizing AP sites, leading to increased DNA damage.

- Increased Cytotoxicity : Enhanced formation of cytotoxic adducts results in cell death.

- Cell Cycle Arrest : Methoxyamine induces a G1 phase arrest, making cells more susceptible to radiation therapy .

Biological Activity and Therapeutic Applications

Research indicates that this compound may have applications in oncology, particularly in enhancing the effects of chemotherapeutic agents. Its ability to disrupt DNA repair mechanisms suggests potential use in combination therapies for resistant cancers.

Antiproliferative Effects

Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of methoxy-substituted benzimidazole carboxamides have demonstrated IC50 values ranging from 1.2 to 5.3 µM against cancer cells, indicating strong growth inhibition .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound and its analogs:

- Anticancer Activity :

- Antimicrobial Activity :

- Tuberculosis Inhibition :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.